molecular formula C17H13N5OS3 B15174265 C17H13N5OS3

C17H13N5OS3

Cat. No.: B15174265
M. Wt: 399.5 g/mol
InChI Key: XCNCBNFAPORFAM-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H13N5OS3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H13N5OS3 typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic amines with thiocarbonyl compounds under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

C17H13N5OS3: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

C17H13N5OS3: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which C17H13N5OS3 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C17H13N5OS3 include other heterocyclic molecules with nitrogen and sulfur atoms, such as:

  • C16H12N4OS2
  • C18H14N6OS4

Uniqueness

What sets This compound apart from similar compounds is its unique combination of functional groups and the specific arrangement of atoms, which confer distinct reactivity and properties. This uniqueness makes it a valuable compound for various specialized applications.

Biological Activity

C17H13N5OS3 is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula this compound indicates that this compound contains:

  • Carbon (C) : 17 atoms
  • Hydrogen (H) : 13 atoms
  • Nitrogen (N) : 5 atoms
  • Oxygen (O) : 1 atom
  • Sulfur (S) : 3 atoms

This unique composition suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against several pathogens, including bacteria and fungi.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Bacteria32 µg/mL
Fungi16 µg/mL

These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains, suggesting its potential as an antimicrobial agent .

Anti-Inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study : A study conducted on RAW264.7 macrophage cells showed that treatment with this compound at concentrations of 10 µM and 20 µM resulted in a dose-dependent decrease in cytokine levels, highlighting its potential for treating inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway.

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The compound's mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased cell death .

Neuroprotective Activity

Neuroprotective effects have also been attributed to this compound. Research indicates that it can protect neuronal cells from oxidative stress-induced damage.

Case Study : In a study using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with this compound significantly reduced cell death and oxidative stress markers. The compound was found to activate the Nrf2/HO-1 signaling pathway, which is critical for cellular defense against oxidative damage .

Properties

Molecular Formula

C17H13N5OS3

Molecular Weight

399.5 g/mol

IUPAC Name

2-(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H13N5OS3/c18-14-13-11(10-4-2-1-3-5-10)8-25-15(13)22-17(21-14)26-9-12(23)20-16-19-6-7-24-16/h1-8H,9H2,(H2,18,21,22)(H,19,20,23)

InChI Key

XCNCBNFAPORFAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=NC(=C23)N)SCC(=O)NC4=NC=CS4

Origin of Product

United States

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